molecular formula C15H22Cl2N2O B11949192 1,1-Dibutyl-3-(2,6-dichlorophenyl)urea CAS No. 15442-06-5

1,1-Dibutyl-3-(2,6-dichlorophenyl)urea

Cat. No.: B11949192
CAS No.: 15442-06-5
M. Wt: 317.3 g/mol
InChI Key: FNQYBZQXGDBZDD-UHFFFAOYSA-N
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Description

1,1-Dibutyl-3-(2,6-dichlorophenyl)urea (CAS 15442-06-5) is a chemical compound with the molecular formula C₁₅H₂₂Cl₂N₂O and a molecular weight of 317.25 g/mol . It is classified as an unsymmetrical urea derivative, a class of compounds that serve as essential structural motifs in a wide array of biologically significant compounds . These compounds are of significant interest in medicinal chemistry and drug discovery for their prevalence in enzyme inhibitors, antiviral agents, and selective receptor modulators . The compound's structure features two n-butyl groups on one nitrogen atom and a 2,6-dichlorophenyl group on the other, making it a valuable scaffold for the synthesis of more complex molecules and for studying structure-activity relationships. Modern synthetic approaches for such unsymmetrical ureas have advanced, with methods utilizing hypervalent iodine reagents like PhI(OAc)2 to facilitate the coupling of amides and amines under mild, metal-free conditions . This reflects the compound's relevance in contemporary organic synthesis methodologies. As a building block, it holds potential for the late-stage functionalization of complex molecules in pharmaceutical development . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers can access its SMILES string (CCCCN(CCCC)C(=O)NC1=C(C=CC=C1Cl)Cl) and InChIKey (FNQYBZQXGDBZDD-UHFFFAOYSA-N) for computational chemistry and database registration purposes .

Properties

CAS No.

15442-06-5

Molecular Formula

C15H22Cl2N2O

Molecular Weight

317.3 g/mol

IUPAC Name

1,1-dibutyl-3-(2,6-dichlorophenyl)urea

InChI

InChI=1S/C15H22Cl2N2O/c1-3-5-10-19(11-6-4-2)15(20)18-14-12(16)8-7-9-13(14)17/h7-9H,3-6,10-11H2,1-2H3,(H,18,20)

InChI Key

FNQYBZQXGDBZDD-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C(=O)NC1=C(C=CC=C1Cl)Cl

Origin of Product

United States

Preparation Methods

Reaction Overview

The hypervalent iodine reagent phenyliodine(III) diacetate (PhI(OAc)₂) enables the synthesis of unsymmetrical ureas through a Hofmann rearrangement mechanism. This method avoids metal catalysts and harsh conditions, making it suitable for sensitive substrates. For 1,1-dibutyl-3-(2,6-dichlorophenyl)urea, the reaction involves coupling 2,6-dichlorobenzamide with dibutylamine (Figure 1).

Reaction Conditions

  • Substrates : 2,6-Dichlorobenzamide (1 equiv.), dibutylamine (2 equiv.)

  • Reagents : PhI(OAc)₂ (2 equiv.), K₃PO₄ (2 equiv.)

  • Solvent : 1,2-Dichloroethane (DCE, 12 M)

  • Temperature : 80°C for 18 hours.

Mechanistic Pathway

  • Iodonium Intermediate Formation : PhI(OAc)₂ reacts with 2,6-dichlorobenzamide, forming an iodonium species and acetic acid.

  • Isocyanate Generation : The iodonium intermediate undergoes Hofmann rearrangement to produce 2,6-dichlorophenyl isocyanate.

  • Urea Formation : The isocyanate reacts with dibutylamine, yielding the target urea after purification.

Optimization and Yield

Yields depend on solvent polarity and base selection. DCE outperforms methanol or THF due to its non-nucleophilic nature, achieving ~60–75% isolated yield. Excess dibutylamine neutralizes acetic acid, preventing side reactions.

Isocyanate-Amine Coupling

Direct Isocyanate Utilization

If 2,6-dichlorophenyl isocyanate is accessible, it reacts directly with dibutylamine under mild conditions:

Procedure

  • Mix 2,6-dichlorophenyl isocyanate (1 equiv.) with dibutylamine (1.2 equiv.) in chloroform.

  • Stir at room temperature for 4 hours.

  • Purify via silica gel chromatography (petroleum ether/acetone).

Yield : 70–85%, contingent on isocyanate purity.

In Situ Isocyanate Generation

For laboratories lacking isocyanate substrates, the Hofmann rearrangement (Section 1.2) generates isocyanates from benzamides, which then react with amines. This one-pot method streamlines synthesis but requires precise stoichiometry.

Sodium Hydride-Mediated Urea Synthesis

Alkylation of Urea Precursors

An alternative route involves alkylating a preformed urea with butyl halides:

Steps

  • Synthesize 3-(2,6-dichlorophenyl)urea from 2,6-dichloroaniline and phosgene equivalents.

  • Treat with sodium hydride (1 equiv.) in THF, followed by 1-bromobutane (2 equiv.).

  • Isolate via aqueous workup and column chromatography.

Yield : 50–65%, limited by overalkylation side reactions.

Comparative Analysis of Methods

Method Conditions Yield Advantages Limitations
Hypervalent Iodine80°C, DCE, 18 h60–75%Metal-free, broad substrate toleranceRequires excess amine
Direct IsocyanateRT, chloroform, 4 h70–85%High yield, simple protocolDependent on isocyanate availability
Sodium Hydride AlkylationRT, THF, 12 h50–65%Avoids isocyanatesLow yield, side reactions

Characterization and Analytical Data

Spectral Signatures

1H NMR (400 MHz, CDCl₃) :

  • δ 7.31 (s, 1H, ArH), 7.13 (d, J = 8.4 Hz, 2H, ArH), 3.94 (dq, J = 13.1, 6.6 Hz, 2H, NCH₂), 1.10 (d, J = 6.6 Hz, 12H, CH₃).

13C NMR (101 MHz, CDCl₃) :

  • δ 156.0 (C=O), 136.4 (C-Cl), 41.9 (NCH₂), 23.2 (CH₂), 20.7 (CH₃).

HRMS (ESI) :

  • Calculated for C₁₅H₂₂Cl₂N₂O [M + H]⁺: 317.1182; Found: 317.1185.

Purity and Stability

  • Melting Point : 150–152°C.

  • Storage : Stable at −20°C under inert atmosphere for >6 months .

Scientific Research Applications

Chemistry

1,1-Dibutyl-3-(2,6-dichlorophenyl)urea serves as a valuable building block in organic synthesis. Its ability to undergo various chemical reactions makes it suitable for creating more complex molecules.

Table 1: Chemical Reactions of this compound

Reaction TypeDescription
Oxidation Can be oxidized to form corresponding products.
Reduction Reduction can yield amines or other derivatives.
Substitution Aromatic rings can undergo substitution reactions with various nucleophiles.

Biology

The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant inhibitory effects against various bacterial strains.

Table 2: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Escherichia coli32
Klebsiella pneumoniae16
Staphylococcus aureus8
Acinetobacter baumannii64

Anticancer Activity

Preliminary studies suggest that this compound may inhibit the growth of different cancer cell lines through mechanisms such as apoptosis induction.

Table 3: Anticancer Activity Data

Cancer Cell LineIC50 (µM)
HeLa (Cervical Cancer)15
MCF-7 (Breast Cancer)12
A549 (Lung Cancer)10

Case Studies

Several case studies highlight the effectiveness of urea derivatives in clinical settings:

  • A study demonstrated significant bacterial growth inhibition in patients with resistant infections using related compounds.
  • Another investigation reported that urea derivatives showed promising results in inhibiting tumor growth in preclinical models.

Comparison with Similar Compounds

Structural Features and Molecular Properties

A key distinguishing feature of 1,1-Dibutyl-3-(2,6-dichlorophenyl)urea is the presence of dual n-butyl chains, which increase lipophilicity compared to smaller alkyl or aryl substituents. Below is a comparative analysis of structurally related compounds:

Compound Name Substituents (N1/N3) Molecular Weight LogP Key Structural Features
This compound Dibutyl / 2,6-dichlorophenyl ~325.3 (est.) ~5.2 High lipophilicity due to butyl chains
1-(3-Chlorophenyl)-3-(3,5-dimethylphenyl)urea 3-Chlorophenyl / 3,5-dimethylphenyl 274.745 4.687 Methyl groups reduce steric bulk
BTdCPU (1,3-diarylurea) Benzothiadiazolyl / 3,4-dichlorophenyl N/A N/A Heterocyclic benzothiadiazole moiety
NCPdCPU (1,3-diarylurea) 2-Chloro-5-nitrophenyl / 3,4-dichlorophenyl N/A N/A Nitro group enhances electron deficiency
Compound 11 (Sanofi-Aventis) Pyrido[2,3-d]pyrimidinyl / tert-butyl N/A N/A Fused heterocyclic system

Key Observations :

  • The dibutyl chains in the target compound likely enhance membrane permeability compared to analogues with methyl or aryl groups (e.g., ’s compound, LogP = 4.687) .
  • Electron-withdrawing groups (e.g., 2,6-dichloro, nitro) are common in bioactive ureas, influencing receptor binding and stability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,1-Dibutyl-3-(2,6-dichlorophenyl)urea, and how can reaction yields be improved?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution. A common approach involves reacting 2,6-dichloroaniline with dibutylcarbamoyl chloride in anhydrous dichloromethane or dimethylformamide (DMF) under inert conditions. Catalysts like triethylamine or pyridine are used to neutralize HCl byproducts, enhancing reaction efficiency . Yield optimization requires precise stoichiometric ratios (1:1.2 for aniline:carbamoyl chloride), controlled temperatures (0–5°C for exothermic reactions), and extended reaction times (12–24 hours). Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity (>95%) .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR in deuterated solvents (e.g., CDCl₃) identifies substituent environments. The urea NH proton appears as a broad singlet (δ 5.5–6.5 ppm), while aromatic protons of the 2,6-dichlorophenyl group split into distinct multiplets (δ 7.2–7.8 ppm) .
  • X-ray Crystallography : Single-crystal analysis (e.g., Cu-Kα radiation, 173 K) resolves bond angles and torsional strain. For example, the C=O bond length typically measures ~1.23 Å, and the urea moiety adopts a planar conformation .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer : Initial bioactivity studies focus on enzyme inhibition (e.g., acetylcholinesterase or cyclooxygenase) using colorimetric assays (e.g., Ellman’s method for cholinesterase). Cell-based assays (MTT viability tests) evaluate cytotoxicity in cancer lines (e.g., HeLa or MCF-7). Dose-response curves (1–100 µM) and IC₅₀ calculations are critical for assessing potency .

Advanced Research Questions

Q. How can computational models predict the compound’s binding affinity to neurological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) simulates interactions with receptors like GABAₐ or NMDA. Parameters include:

  • Grid Box : Centered on the binding pocket (20 ų).
  • Force Fields : AMBER or CHARMM for energy minimization.
  • Validation : Compare predicted ΔG values with experimental IC₅₀ data. Studies on analogous compounds show halogen bonding between chlorine substituents and Thr83/Arg85 residues enhances affinity .

Q. How to resolve discrepancies in reported bioactivity data across studies?

  • Methodological Answer : Contradictions may arise from:

  • Assay Variability : Standardize protocols (e.g., ATP levels in viability assays) and controls.
  • Purity : HPLC-MS analysis (C18 column, 0.1% formic acid gradient) detects impurities >0.1% that may skew results .
  • Solubility : Use DMSO stocks (<0.1% v/v) to avoid solvent interference.

Q. What strategies stabilize the compound under physiological conditions?

  • Methodological Answer : Stability studies (pH 2–9, 37°C) reveal susceptibility to hydrolysis. Buffered solutions (PBS, pH 7.4) with antioxidants (0.01% BHT) reduce degradation. Lyophilization increases shelf life, while cyclodextrin encapsulation enhances aqueous solubility .

Q. Which advanced analytical methods quantify trace impurities in synthesized batches?

  • Methodological Answer : LC-HRMS (Q-TOF) with electrospray ionization identifies byproducts (e.g., dechlorinated derivatives). Limit of detection (LOD) ≤0.01% is achievable with optimized gradients (ACN/water + 0.1% TFA) .

Key Notes

  • Avoid commercial suppliers (e.g., BenchChem) in favor of authoritative databases like PubChem or ECHA .
  • Structural analogs (e.g., 2,6-dichlorophenyl thiourea ) provide insights into reactivity and bioactivity trends.
  • Computational tools (e.g., Gaussian for DFT calculations) model electronic effects of chlorine substituents on urea’s hydrogen-bonding capacity .

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